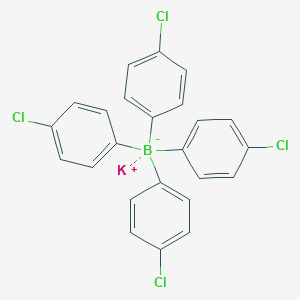

Potassium tetrakis(4-chlorophenyl)borate

説明

Potassium tetrakis(4-chlorophenyl)borate is used as a lipophilic anionic site in constructing fluorescent optode for sodium . It was also used as a coating for the piezoelectric crystal in quantifying Potassium using quartz crystal microbalance .

Molecular Structure Analysis

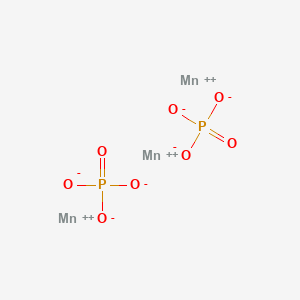

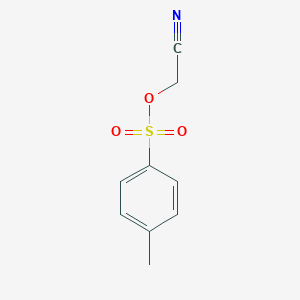

The molecular formula of Potassium tetrakis(4-chlorophenyl)borate is (ClC6H4)4BK .

Physical And Chemical Properties Analysis

Potassium tetrakis(4-chlorophenyl)borate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is almost transparent in hot water .

科学的研究の応用

1. Role in Borate Glass Studies

Potassium tetrakis(4-chlorophenyl)borate may not be directly studied; however, research on borate glasses provides insights into the applications of related boron compounds in materials science. Borate glasses are extensively studied using Raman spectroscopy to identify structural groups in borates based on the Krogh-Moe hypothesis. This technique reveals the cation effect on the borate network and the modifications in structural properties with different compositions, highlighting the importance of boron compounds in understanding glassy materials' structure and properties (Meera & Ramakrishna, 1993).

2. Impact on Aquatic Environments

Research on the impact of organochlorine compounds, including chlorophenyl derivatives, on the aquatic environment underscores the significance of understanding the environmental consequences of these compounds. Chlorophenols, to which the 4-chlorophenyl group in potassium tetrakis(4-chlorophenyl)borate is related, exhibit moderate toxicity to aquatic life and demonstrate the need for comprehensive environmental assessments of chlorophenyl-bearing compounds (Krijgsheld & Gen, 1986).

3. Applications in Organic Thermoelectric Materials

Potassium tetrakis(4-chlorophenyl)borate's chemical structure suggests potential utility in the synthesis and modification of organic thermoelectric materials. Poly(3,4-ethylenedioxythiophene) (PEDOT), for instance, has been highlighted for its promising thermoelectric properties. Research into PEDOT and related materials illustrates the broader applicability of boron and chlorophenyl compounds in developing high-performance, flexible, and lightweight thermoelectric materials for energy conversion and management (Yue & Xu, 2012).

4. Advancements in Potassium-Ion Batteries

While the direct application of potassium tetrakis(4-chlorophenyl)borate in potassium-ion batteries (PIBs) is not explicitly documented, research on PIBs emphasizes the importance of potassium and its compounds in advancing energy storage technologies. Strategies for overcoming challenges in PIBs involve exploring suitable electrode materials and electrolytes, showcasing the broader role of potassium compounds in developing cost-effective and efficient battery technologies (Zhang, Liu, & Guo, 2019).

Safety And Hazards

Potassium tetrakis(4-chlorophenyl)borate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

potassium;tetrakis(4-chlorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGICZRAKJSWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BCl4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932922 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrakis(4-chlorophenyl)borate | |

CAS RN |

14680-77-4 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14680-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrakis(p-chlorophenyl)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)

![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)